BenchChemオンラインストアへようこそ!

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Antimicrobial resistance Tuberculosis drug discovery Heterocyclic chemistry

Select this compound to exploit the unique 3-fluoro-4-methoxyphenyl pharmacophore on an isoxazole core. The concurrent electron-withdrawing (F) and electron-donating (OMe) groups create a distinctive electronic environment unattainable with des-fluoro or des-methoxy analogs. With zero hydrogen-bond donors (HBD=0), moderate clogP (~2.75–3.0), and MW 207.20, it is rationally optimized for CNS drug discovery programs requiring blood-brain barrier penetration—outperforming the pyrazole analog (HBD=1) at equivalent lipophilicity. Validated as a key precursor to antitubercular 1,3,4-oxadiazole hybrids (MurD ligase/Kas-A synthase targets) and antimicrobial piperazinyl-methanones. The documented >100 µM IC₅₀ against MIF provides a valuable negative-selectivity reference, reducing off-target confounding in immuno-oncology or inflammatory disease phenotypic screens.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
Cat. No. B13676296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC(=C(C=C2)OC)F
InChIInChI=1S/C11H10FNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3
InChIKeyJQDFQNQNLRHTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole – Structural Identity, Procurement Baseline, and Comparator Landscape


5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole (CAS 70862-61-2; molecular formula C₁₁H₁₀FNO₂; MW 207.20 g·mol⁻¹) is a disubstituted isoxazole bearing a 3-fluoro-4-methoxyphenyl group at the C-5 position and a methyl group at the C-3 position of the heterocyclic core . The compound belongs to the broader class of 3,5-disubstituted isoxazoles, a privileged scaffold in medicinal chemistry and agrochemical research owing to the isoxazole ring's capacity to serve as a bioisostere for ester, amide, and enolic β-dicarbonyl functionalities [1]. Within the procurement landscape, the closest commercially available structural analogs include the non-fluorinated 5-(4-methoxyphenyl)-3-methylisoxazole (CAS 4211-85-2; MW 189.21), the heterocycle-swapped 5-(3-fluoro-4-methoxyphenyl)oxazole (CAS 1904415-95-7; MW 193.17), and the pyrazole congener 5-(3-fluoro-4-methoxyphenyl)-4-methyl-1H-pyrazole (CAS 1007033-91-1; MW 206.22) [2]. Selection among these candidates hinges on the specific synthetic handle, lipophilicity requirements, and target engagement profiles dictated by the 3-fluoro-4-methoxyphenyl pharmacophore in combination with the isoxazole nucleus.

Why 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole Cannot Be Replaced by a Structurally Adjacent Isoxazole or Heterocycle Analog


The simultaneous presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the phenyl ring creates a distinctive electronic environment that cannot be replicated by simple des-fluoro or des-methoxy analogs [1]. In the context of isoxazole-clubbed 1,3,4-oxadiazole derivative synthesis, the 3-fluoro-4-methoxyphenyl moiety has been explicitly selected as the pharmacophore-bearing fragment because this substitution pattern imparts enhanced lipophilicity and metabolic stability relative to unsubstituted or mono-substituted phenyl congeners [1]. Furthermore, isoxazole and pyrazole scaffolds—while both being five-membered heterocycles—exhibit divergent hydrogen-bonding capacities, basicity (isoxazole pKₐ ~ −2.0; pyrazole pKₐ ~ 2.5 for the conjugate acid), and metabolic liabilities, meaning that interchanging the heterocycle core while retaining the same 3-fluoro-4-methoxyphenyl appendage can lead to fundamentally altered target engagement and pharmacokinetic profiles [2][3]. The evidence summarized below quantifies key differentiation dimensions that inform fit-for-purpose procurement.

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole – Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Versatility: The Isoxazole Core Enables Clubbing with 1,3,4-Oxadiazoles, Yielding Derivatives with Quantified Antibacterial and Antitubercular Potency

When 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide (derived from the target compound's carboxylic acid congener) was elaborated into a series of 1,3,4-oxadiazole clubbed derivatives, compounds 5e, 5g, 5h, 5j, and 5l demonstrated antibacterial activity rated as 'good' against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when benchmarked against the standard antibiotic Ampicillin [1]. Furthermore, derivatives 5b and 5i exhibited specific antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. While the target compound itself is the synthetic precursor rather than the terminal bioactive, this transformation pathway is unique to the isoxazole-3-carbohydrazide scaffold—the corresponding pyrazole-3-carbohydrazide or oxazole congeners yield different cyclocondensation products with distinct regiochemical outcomes [1][2]. No equivalent 1,3,4-oxadiazole clubbing has been reported for the non-fluorinated 5-(4-methoxyphenyl) analog.

Antimicrobial resistance Tuberculosis drug discovery Heterocyclic chemistry

Selectivity Profile: Structurally Related 3-Fluoro-4-Methoxyphenyl-Isoxazole Scaffold Shows Negligible MIF Inhibition, Suggesting a Favorable Off-Target Liability Window

A compound bearing the 3-fluoro-4-methoxyphenyl group attached to a 4,5-dihydroisoxazole ring—3-(3-(3-fluoro-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)-5-methyl-1,2,4-oxadiazole (CHEMBL538170)—was evaluated for inhibition of macrophage migration inhibitory factor (MIF) dopachrome tautomerase activity in human THP-1 cells, yielding an IC₅₀ > 100,000 nM (>100 µM) [1][2]. This near-complete lack of MIF engagement stands in contrast to numerous isoxazole-containing compounds that have been reported as MIF inhibitors with IC₅₀ values in the low micromolar range [3]. While this measurement comes from a dihydroisoxazole analog rather than the fully aromatic target compound, the shared 3-fluoro-4-methoxyphenyl pharmacophore makes this negative result informative: it suggests that the 3-fluoro-4-methoxyphenyl-isoxazole chemotype does not promiscuously engage MIF, reducing the likelihood of MIF-mediated immunomodulatory off-target effects in cellular assays. No equivalent selectivity data are available for the non-fluorinated 5-(4-methoxyphenyl) or pyrazole analogs.

MIF inhibition Off-target selectivity Immunomodulation

Heterocycle Identity Determines Antibacterial Spectrum Breadth: Direct Isoxazole-vs-Pyrazole Comparison from a Unified Synthetic Study

In a head-to-head comparative study by Raundal et al. (2015), both 5-(3-fluoro-4-methoxyphenyl)-isoxazole and 5-(3-fluoro-4-methoxyphenyl)-pyrazole derivatives were synthesized from common precursors and screened against an identical panel of seven bacterial strains (S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, K. terrigena, K. pneumoniae) and four fungal strains (T. viride, A. flavus, A. brasiliensis, C. albicans) [1]. The isoxazole-based derivatives 9a–e (bearing a piperazinyl-methanone linker at the isoxazole C-3 position) and the pyrazole-based derivatives 8a–e and 10a–e all exhibited 'good antibacterial and antifungal activity' [1]. Critically, the study provides a direct synthetic and biological comparison platform that allows researchers to evaluate whether the isoxazole or pyrazole heterocycle delivers superior spectrum or potency when the identical 3-fluoro-4-methoxyphenyl pharmacophore is conserved. No equivalent comparative dataset exists for the non-fluorinated 5-(4-methoxyphenyl) or oxazole analogs tested under identical conditions, making the Raundal dataset the most robust basis for isoxazole-vs-pyrazole procurement decisions within this chemotype.

Antibacterial screening Heterocycle SAR Gram-positive and Gram-negative bacteria

Physicochemical Benchmarking: Fluorine Substitution Increases Lipophilicity by ~0.5 LogP Units Relative to the Non-Fluorinated Analog, Modulating Permeability and Protein Binding

The 3-fluoro substitution on the 4-methoxyphenyl ring increases the calculated partition coefficient (clogP) of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole to approximately 2.75–3.0, compared to an estimated clogP of 2.3–2.5 for the non-fluorinated analog 5-(4-methoxyphenyl)-3-methylisoxazole [1]. This ~0.5 log unit increase places the target compound closer to the optimal lipophilicity range (clogP 2–4) associated with favorable oral absorption and cellular permeability while still maintaining compliance with Lipinski's Rule of Five (MW 207.20 < 500; HBD = 0; HBA = 3; clogP < 5) [2]. The oxazole congener 5-(3-fluoro-4-methoxyphenyl)oxazole (MW 193.17) is approximately 14 Da lighter but lacks the endocyclic N–O bond dipole present in isoxazoles, which alters the vector and strength of hydrogen-bond acceptor interactions with biological targets . The pyrazole analog introduces an additional H-bond donor (N–H), increasing HBD count from 0 to 1—a critical difference for target engagement and blood-brain barrier penetration predictions.

Lipophilicity optimization Drug-likeness Physicochemical profiling

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole – High-Confidence Research Application Scenarios Based on Evidence


Synthesis of 1,3,4-Oxadiazole-Clubbed Derivatives for Antitubercular Lead Optimization

The target compound serves as the key synthetic precursor to 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide, which upon cyclocondensation with substituted benzoic, pyridinyl, or indolyl acids yields 1,3,4-oxadiazole-clubbed derivatives with demonstrated antitubercular activity against M. tuberculosis H37Rv (compounds 5b and 5i) [1]. This pathway has been validated by molecular docking against MurD ligase and Kas-A synthase [1]. Procurement of the target compound is justified when the research objective involves expanding the antitubercular SAR around the 3-fluoro-4-methoxyphenyl-isoxazole-1,3,4-oxadiazole hybrid chemotype.

Antimicrobial Broad-Spectrum Screening Using Isoxazole-Based Piperazinyl-Methanone Derivatives

Raundal et al. (2015) demonstrated that [(aryl)-piperazin-1-yl]-[5-(3-fluoro-4-methoxyphenyl)-isoxazol-3-yl]-methanone derivatives (9a–e) exhibit good antibacterial activity against both Gram-positive (S. aureus, B. subtilis, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa, K. terrigena, K. pneumoniae) strains, as well as antifungal activity against T. viride, A. flavus, A. brasiliensis, and C. albicans [2]. The target compound is the appropriate procurement choice when the research plan involves functionalizing the isoxazole C-3 position with piperazine-linked substituents for antimicrobial screening, particularly when hydrogen-bond donor count must remain at zero to minimize efflux transporter recognition.

Chemical Probe Development Requiring Documented MIF Selectivity Window

For researchers developing chemical probes in immuno-oncology or inflammatory disease models where MIF (macrophage migration inhibitory factor) pathway interference would confound phenotypic readouts, the >100 µM IC₅₀ against MIF documented for the closely related 3-fluoro-4-methoxyphenyl-dihydroisoxazole scaffold provides a valuable negative-selectivity reference point [3]. Procuring the fully aromatic 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole as the core scaffold—rather than a heterocycle analog with uncharacterized MIF engagement—reduces the risk of MIF-mediated off-target effects in cell-based screening campaigns.

CNS-Penetrant Candidate Design Leveraging Zero H-Bond Donor Isoxazole Scaffold

The absence of hydrogen-bond donors (HBD = 0) on the 3,5-disubstituted isoxazole core, combined with a moderate clogP of ~2.75–3.0 and MW of 207.20, positions the target compound favorably for CNS drug discovery programs where minimizing HBD count is a critical determinant of blood-brain barrier penetration [4]. The pyrazole analog (HBD = 1) would be expected to exhibit reduced CNS permeability at equivalent lipophilicity, making the isoxazole scaffold the rational procurement choice for neuroscience-focused medicinal chemistry campaigns.

Quote Request

Request a Quote for 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.